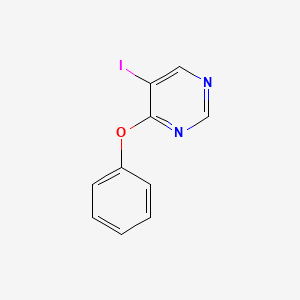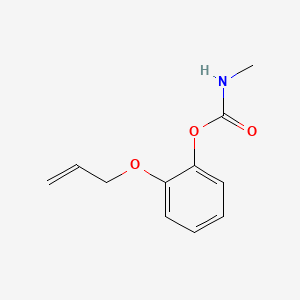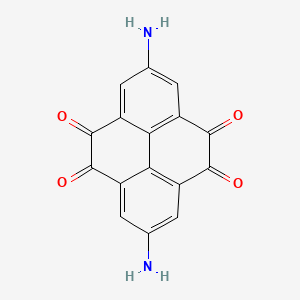
2,7-Diaminopyrene-4,5,9,10-tetraone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Diaminopyrene-4,5,9,10-tetraone is an organic compound with a unique structure that includes a pyrene core substituted with amino groups at positions 2 and 7, and carbonyl groups at positions 4, 5, 9, and 10. This compound is known for its high electronic conductivity and limited solubility, making it a promising candidate for various applications in materials science and electrochemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diaminopyrene-4,5,9,10-tetraone typically involves a multi-step process. One common method includes the reduction of 2,7-dinitropyrene-4,5,9,10-tetraone using sodium sulfide nonahydrate (Na₂S·9H₂O) in dimethylformamide (DMF) at 80°C for 10 hours under an argon atmosphere . The product is then isolated by pouring the reaction mixture into ethyl acetate and purifying it.
Industrial Production Methods:
化学反应分析
Types of Reactions: 2,7-Diaminopyrene-4,5,9,10-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like acyl chlorides and sulfonyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
科学研究应用
2,7-Diaminopyrene-4,5,9,10-tetraone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,7-diaminopyrene-4,5,9,10-tetraone involves its ability to undergo redox reactions, which are crucial for its function in electrochemical applications. The compound’s carbonyl groups serve as active sites for redox reactions, facilitating electron transfer processes. In battery applications, the compound’s structure allows for efficient ion diffusion and electron delocalization, enhancing its performance as an electrode material .
相似化合物的比较
Pyrene-4,5,9,10-tetraone: Similar structure but lacks amino groups, resulting in different electronic properties.
2,7-Dinitropyrene-4,5,9,10-tetraone: Precursor to 2,7-diaminopyrene-4,5,9,10-tetraone, with nitro groups instead of amino groups.
Uniqueness: this compound is unique due to its combination of amino and carbonyl groups, which provide a balance of electronic conductivity and chemical reactivity. This makes it particularly suitable for applications in energy storage and advanced materials .
属性
分子式 |
C16H8N2O4 |
|---|---|
分子量 |
292.24 g/mol |
IUPAC 名称 |
2,7-diaminopyrene-4,5,9,10-tetrone |
InChI |
InChI=1S/C16H8N2O4/c17-5-1-7-11-8(2-5)15(21)16(22)10-4-6(18)3-9(12(10)11)14(20)13(7)19/h1-4H,17-18H2 |
InChI 键 |
IKBICLVLEOZSQF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)N)C(=O)C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



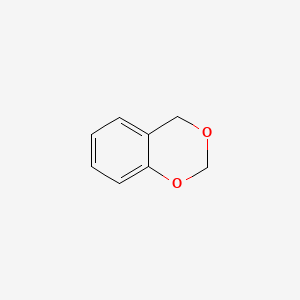
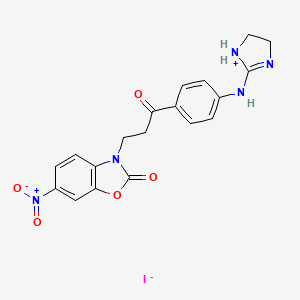
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)

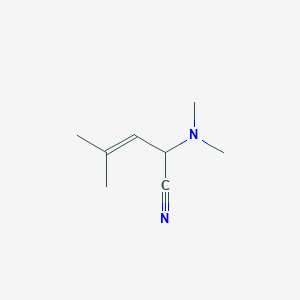
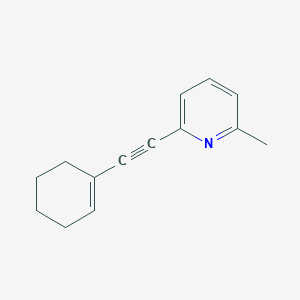


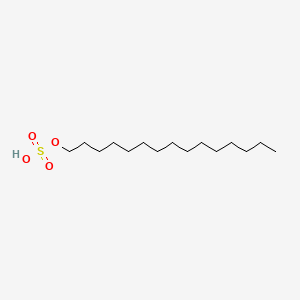
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
